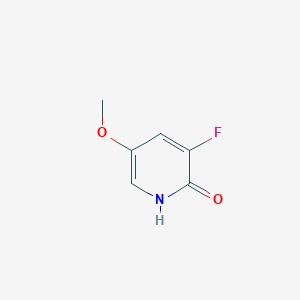

3-Fluoro-5-methoxypyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-methoxypyridin-2-ol is a chemical compound that is part of the pyridine family, characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring. The compound is likely to have applications in various chemical syntheses and potentially in pharmaceuticals, given the biological relevance of its structural components.

Synthesis Analysis

The synthesis of related fluoropyridines has been reported to be efficiently mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which suggests a possible pathway for synthesizing 3-Fluoro-5-methoxypyridin-2-ol . The fluorodenitration reaction is general for nitro-substituted pyridines, which could be a starting point for the synthesis of this compound. Additionally, the synthesis of other related compounds, such as 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone derivatives, has been achieved, indicating that methoxy and fluoro groups can be introduced into heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-5-methoxypyridin-2-ol has been characterized using various analytical techniques such as IR, NMR, and mass spectrometry . These techniques could be employed to determine the structure of 3-Fluoro-5-methoxypyridin-2-ol, ensuring the correct placement of the fluoro and methoxy groups on the pyridine ring.

Chemical Reactions Analysis

The reactivity of fluoro- and methoxypyridines can be inferred from studies on similar compounds. For instance, 5-fluoro-4-hydroxy-2-methoxypyrimidine exhibits tautomerism and can form zwitterionic structures under certain conditions . This suggests that 3-Fluoro-5-methoxypyridin-2-ol may also exhibit interesting reactivity, such as tautomerism or the ability to form hydrogen bonds, which could be relevant in its chemical behavior and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-5-methoxypyridin-2-ol can be deduced from related compounds. For example, the presence of a methoxy group has been shown to influence the antibacterial activity of certain compounds . The fluorine atom is known to significantly affect the biological activity and physical properties of organic molecules, such as their lipophilicity and stability . The specific properties of 3-Fluoro-5-methoxypyridin-2-ol would need to be determined experimentally, but it is likely to have unique characteristics due to the presence of both electron-withdrawing and electron-donating substituents.

Scientific Research Applications

Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are a cornerstone in cancer chemotherapy. They are used for treating a variety of solid tumors due to their ability to interfere with DNA and RNA synthesis in cancer cells. The clinical applications, metabolic pathways, and the development of oral prodrugs to improve therapeutic efficacy and reduce toxicity have been extensively reviewed (Heidelberger & Ansfield, 1963; Malet-Martino & Martino, 2002; Grem, 2000).

Biosynthesis and Metabolism in Grape

Research on methoxypyrazines, which include methoxylated pyridine derivatives, focuses on their biosynthesis, accumulation, and impact on wine flavor. These compounds contribute herbaceous, green, and vegetal sensory attributes to wine. Understanding their biosynthesis and metabolism in grapes aids in managing wine flavor profiles (Lei et al., 2018).

Fluorinated Liquid Crystals

The incorporation of fluorine atoms into liquid crystals modifies their melting points, mesophase morphology, and transition temperatures, affecting their dielectric anisotropy, optical anisotropy, and visco-elastic properties. This tailoring is crucial for optimizing liquid crystal displays and other applications (Hird, 2007).

Future Directions

The future directions in the study and application of “3-Fluoro-5-methoxypyridin-2-ol” and similar compounds could involve their use in the development of new materials and pharmaceuticals . Fluorinated compounds, including fluorinated pyridines, have unique properties that make them valuable in various fields, including materials science and medicinal chemistry .

properties

IUPAC Name |

3-fluoro-5-methoxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLBNLHNLFADJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methoxypyridin-2-ol | |

CAS RN |

1227511-78-5 |

Source

|

| Record name | 3-fluoro-5-methoxypyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)